molecular formula C88H137N25O45 B1178461 alpha 1-antitrypsin binding protein 1 CAS No. 135315-99-0

alpha 1-antitrypsin binding protein 1

Cat. No.: B1178461
CAS No.: 135315-99-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Primary and Secondary Structure Organization

Alpha-1 antitrypsin exists as a single-chain glycoprotein comprising 394 amino acids in its mature form, following the removal of a 24-amino acid signal peptide during processing. The protein's molecular architecture exemplifies the characteristic structural features of the serpin superfamily, incorporating a complex arrangement of beta sheets and alpha helices that facilitate its unique mechanism of protease inhibition. The total accessible surface area encompasses approximately 2.34 × 10⁴ Ångströms squared, with the protein surface displaying predominantly hydrophilic characteristics surrounding a central hydrophobic core. This structural organization creates a stable framework that maintains the protein's functional integrity while allowing for the dramatic conformational changes essential to its inhibitory mechanism.

The protein exhibits a distinctive dipolar surface characteristic, featuring a positive electrostatic pole at the serine-359 terminus and a negative pole at the methionine-358 terminus. With an isoelectric point of 5.37, alpha-1 antitrypsin carries a net negative charge under physiological pH conditions, influencing its interactions with target proteases and cellular binding partners. The surface topology reveals five distinct hydrophobic pockets distributed across approximately 13 percent of the accessible surface area, equivalent to 3.2 × 10³ Ångströms squared. These hydrophobic regions serve critical functions in protein-protein interactions and may represent potential binding sites for small molecular ligands and therapeutic compounds.

Reactive Center Loop and Conformational Dynamics

The reactive center loop represents the most functionally significant structural element of alpha-1 antitrypsin, serving as the primary site of interaction with target proteases. Crystal structure analysis reveals that in the uncleaved state, this loop adopts a distorted helical conformation without pre-insertion of residues into the central beta-sheet A. This structural arrangement positions the loop for optimal accessibility to approaching proteases while maintaining the protein in a metastable state that enables the characteristic serpin conformational change upon protease binding.

The conformational transition from the native stressed state to the relaxed complex represents one of the most dramatic structural rearrangements observed in protein biochemistry. Upon protease cleavage within the reactive center loop, alpha-1 antitrypsin undergoes a massive conformational change that results in the insertion of the cleaved loop as a beta strand into the central beta sheet. This transformation effectively traps the protease in a covalent complex, creating what has been characterized as a "molecular mousetrap" mechanism that permanently inactivates the target enzyme. The stability of the resulting protease-inhibitor complex increases dramatically following this conformational transition, ensuring irreversible inhibition of the bound protease.

Cysteine Residue and Disulfide Bond Formation

Alpha-1 antitrypsin contains a single cysteine residue at position 232 (using UniProt nomenclature), strategically positioned within a protective structural environment created by three adjacent lysine residues. This unique microenvironment provides the necessary thiolate stabilization required for high reactivity across a broad pH range, enabling the cysteine to participate in various biochemical interactions under physiological conditions. The cysteine residue demonstrates exceptional reactivity with proteins and small molecules, including free cysteine, glutathione, immunoglobulin light chains, and nitric oxide.

The formation of disulfide bonds through cysteine-232 represents an important mechanism for alpha-1 antitrypsin interaction with other plasma proteins. Research has demonstrated that alpha-1 antitrypsin forms covalent disulfide linkages with the penultimate carboxy-terminal cysteine residue on the alpha chain of immunoglobulin A while retaining its antiprotease activity. Additionally, the protein exhibits strong affinity for monomeric immunoglobulin kappa light chain thiolate ions, facilitating the formation of stable complexes that may serve as a mechanism for the transport of peptides containing reactive thiols or disulfides within plasma and extracellular fluids.

Properties

CAS No.

135315-99-0

Molecular Formula

C88H137N25O45

Synonyms

alpha 1-antitrypsin binding protein 1

Origin of Product

United States

Scientific Research Applications

Therapeutic Use in AAT Deficiency

AAT deficiency leads to an increased risk of lung and liver diseases due to unchecked proteolytic activity. The administration of A1AT concentrates derived from human plasma is a standard treatment for individuals with AATD. These products, including Prolastin and Glassia, are used to augment A1AT levels in patients, thereby reducing the risk of lung damage and improving respiratory function .

Potential in Autoimmune Diseases

Recent studies suggest that A1AT may have protective roles beyond its traditional functions. Research indicates that A1AT can inhibit autoantibodies associated with rheumatoid arthritis (RA), potentially serving as a biomarker for disease progression . The presence of carbamylated A1AT has been linked to more severe RA outcomes, indicating its role in immune modulation .

Modulation of Immune Responses

A1AT has been shown to influence various immune mechanisms. It can modulate neutrophil activation and migration, thereby affecting the inflammatory response during infections . This modulation is critical in conditions such as sepsis, where A1AT fragments exhibit immunomodulatory properties that can enhance neutrophil function .

Binding Interactions with Other Proteins

A1AT interacts with several proteins within the immune system, including lipoproteins like apolipoprotein B-100. These interactions may influence lipid metabolism during inflammatory responses . Additionally, the binding of A1AT to high-density lipoproteins has been shown to confer protective effects against elastase-induced lung damage .

Innovative Therapeutic Approaches

Current research is exploring novel therapeutic strategies involving A1AT. For instance, aerosolized forms of A1AT are under investigation to target lung tissues directly, potentially enhancing therapeutic efficacy for pulmonary diseases . Furthermore, recombinant forms of A1AT are being developed for research purposes, with potential future applications in clinical settings.

Biomarker Development

The unique properties of A1AT make it a candidate for biomarker development in various diseases. Its levels can indicate inflammation and tissue damage, providing insights into disease progression and treatment efficacy . Research continues to identify specific peptide fragments of A1AT that may serve as biomarkers for conditions such as sepsis and chronic inflammatory diseases.

Case Studies

Case StudyConditionFindingsImplications
Study 1Alpha-1 Antitrypsin DeficiencyPatients receiving intravenous A1AT showed improved lung function compared to controlsSupports use of A1AT therapy in managing lung diseases
Study 2Rheumatoid ArthritisElevated carbamylated A1AT levels correlated with disease severitySuggests potential for A1AT as a biomarker in autoimmune conditions
Study 3SepsisSpecific C-terminal peptides of A1AT modulated neutrophil responsesHighlights role of A1AT fragments in immune response management

Comparison with Similar Compounds

Key Structural and Functional Features:

  • Structural Domains : AAT contains a reactive center loop (RCL) that binds covalently to target proteases, forming an irreversible complex .
  • Carbohydrate Modifications : Its three N-linked glycosylation sites (Asn46, Asn83, and Asn247) influence stability and interactions with binding partners like surfactant protein A (SP-A) .
  • Pathological Relevance : The Z mutation (Glu342Lys) causes polymerization of AAT in the endoplasmic reticulum, leading to liver cirrhosis and emphysema due to insufficient circulating AAT .

Comparison with Similar Serpins

AAT shares structural and functional homology with other serpins but differs in target proteases, tissue distribution, and regulatory mechanisms. Below is a detailed comparison:

Alpha 1-Antichymotrypsin (ACT)

  • Gene Location : Co-localized with SERPINA1 on chromosome 14q32.1 within a 280-kb serpin cluster .
  • Function : Inhibits cathepsin G and mast cell chymase, playing roles in inflammation and Alzheimer’s disease (via amyloid-beta aggregation) .
  • Structural Divergence: Unlike AAT, ACT lacks a heparin-binding domain, reducing its affinity for glycosaminoglycans .

Antithrombin III (ATIII)

  • Gene Location : SERPINC1 on chromosome 1q25.1.
  • Function : Inhibits thrombin and Factor Xa, critical for anticoagulation. Requires heparin as a cofactor for full activity .
  • Clinical Relevance : ATIII deficiency increases thrombosis risk, contrasting with AAT deficiency’s pulmonary/liver pathology .

Protein C Inhibitor (PCI)

  • Gene Location : Part of the 14q32.1 serpin cluster .
  • Function: Broad specificity, inhibiting activated protein C, thrombin, and urokinase-type plasminogen activator (uPA) .
  • Regulation : Expression is androgen-dependent, unlike AAT’s constitutive synthesis in hepatocytes .

SERPINA3 (Kallistatin)

  • Function : Inhibits tissue kallikrein and regulates blood pressure.
  • Distinctive Feature : Binds nitric oxide, providing vasodulatory effects absent in AAT .

Functional and Structural Data Tables

Table 1: Comparative Analysis of Key Serpins

Serpin Gene Location Primary Target Protease Heparin Binding Disease Association Binding Partners
AAT (SERPINA1) 14q32.1 Neutrophil elastase No Emphysema, cirrhosis SP-A, SEC receptor
ACT (SERPINA3) 14q32.1 Cathepsin G No Alzheimer’s, inflammation Amyloid-beta
ATIII (SERPINC1) 1q25.1 Thrombin, Factor Xa Yes Thrombosis Heparin
PCI (SERPINA5) 14q32.1 Activated protein C Partial Reproductive disorders uPA

Table 2: AAT Interaction Dynamics

Binding Partner Interaction Mechanism Functional Consequence Reference
SP-A Binds AAT carbohydrate chains via CRD Reduces AAT-elastase association by 84.6%
SEC Receptor Mediates endocytosis of AAT-protease complexes Clears inactivated complexes
PR3 (Proteinase 3) Forms covalent acyl-enzyme complex Irreversibly inhibits PR3 proteolysis

Research Findings and Mechanistic Insights

  • SP-A Interaction : SP-A binds AAT at a 1:1 molar ratio, reducing its elastase inhibition capacity in a calcium-dependent manner. This interaction involves SP-A’s carbohydrate recognition domain (CRD) and AAT’s glycan chains .
  • Transcriptional Regulation : AAT shares liver-specific transcription factors (e.g., HNF4α) with transthyretin and albumin but binds distinct nuclear proteins (e.g., LF-A1 vs. Tf-LF1) in promoter regions .
  • Disease Mechanisms: In AAT deficiency, misfolded Z-AAT aggregates in hepatocytes, triggering endoplasmic reticulum stress via PDIA4 dysregulation, a pathway less pronounced in other serpinopathies .

Contradictions and Unresolved Questions

  • SEC Receptor Specificity : While AAT-protease complexes bind the SEC receptor, it remains unclear if other serpins (e.g., ACT) utilize similar clearance mechanisms .

Preparation Methods

Three-Step Chromatography Protocol

The purification of AAT from human plasma has evolved to bypass traditional Cohn ethanol fractionation, which often complicates scalability. A modern approach employs cation exchange chromatography (CM Sepharose), hydrophobic interaction chromatography (Capto Adhere), and anion exchange chromatography (TMAE) to achieve therapeutic-grade purity. Initial steps involve adjusting plasma pH to 5.2 and conductivity to 4.5 mS/cm before loading onto a CM Sepharose column. Elution with 50 mM sodium acetate (pH 5.2) and 150 mM NaCl yields AAT with 60–70% purity, alongside contaminants like albumin and immunoglobulins.

Table 1: Plasma Purification Efficiency

StepPurity (%)Yield (%)Key Contaminants Removed
CM Sepharose60–7085Albumin, IgG
Capto Adhere85–9075Fibrinogen, haptoglobin
TMAE Anion Exchange>9565Residual host cell proteins

The intermediate Capto Adhere step utilizes a pH shift to 7.0 and conductivity of 15 mS/cm to bind AAT while removing fibrinogen. Final polishing via TMAE anion exchange at pH 8.5 ensures removal of residual host proteins, achieving >95% purity. This method excludes affinity chromatography, reducing costs by 30% compared to antibody-based techniques.

Activity Validation via Trypsin Inhibition Assay

Post-purification, AAT activity is quantified using a trypsin inhibition assay. Residual trypsin activity is measured spectrophotometrically at 410 nm after reaction with benzoyl-DL-arginine-p-nitroanilide (BAPA). A 1:25 molar ratio of AAT:trypsin achieves 95% inhibition, confirming functional integrity.

Recombinant Production in Saccharomyces cerevisiae

Fed-Batch Fermentation Optimization

Recombinant AAT production in S. cerevisiae ATCC 20699 achieves biomass concentrations of 55 g/L and AAT titers of 1.23 g/L in fed-batch cultures. Glucose-limited feeding maintains specific growth rates at 0.12 h⁻¹, preventing ethanol formation. The maximum biomass productivity reaches 1.6 g/L/h, with AAT productivity of 0.04 g/L/h.

Table 2: Recombinant AAT Production Parameters

ParameterValue
Bioreactor Volume5 L
Temperature30°C
pH5.5
Dissolved Oxygen30% saturation
Final Biomass55 g/L
AAT Titer1.23 g/L

Cell Disruption and Clarification

Bead milling (3 passes, 3 min total) disrupts yeast cells, releasing AAT into the homogenate. Treatment with 0.5 M aluminum chloride flocculates cell debris, achieving 90% clarification efficiency. Alternative PBS (pH 7.0) treatment yields 85% clarity but risks proteolytic degradation at 25°C (zero-order rate: 1.815 × 10⁻³ g/L/h).

Ammonium Sulfate Fractionation

Crude homogenate is subjected to ammonium sulfate precipitation, with AAT partitioning at 45–75% saturation. Older homogenates require higher saturation (75%) due to protein aggregation, reducing yield by 15%.

Engineered AAT Variants for Oxidative Stability

Methionine Substitutions at Positions 351 and 358

Oxidation of methionine residues (M351, M358) inactivates AAT by disrupting the reactive center loop. Engineered variants with valine (M351V) and leucine (M358L) substitutions retain 90% anti-elastase activity after 24-hour exposure to 5 mM H₂O₂. These variants resist methionine sulfoxide formation, critical for maintaining function in chronic inflammation.

Recombinant Adeno-Associated Virus (rAAV) Delivery

In vivo studies using rAAV9 vectors achieve hepatic AAT expression levels of 1.2 mg/mL in murine models, sufficient to mitigate emphysema progression. The rAAV system bypasses purification challenges, though immunogenicity remains a concern.

Quality Control and Analytical Methods

SDS-PAGE and Western Blotting

Reducing SDS-PAGE confirms AAT’s 52 kDa band, while Western blotting with polyclonal anti-AAT antibodies detects isoforms. Plasma-derived AAT shows minor glycosylation variants absent in recombinant forms.

Circular Dichroism (CD) Spectroscopy

CD spectra reveal 45% α-helix and 20% β-sheet content, consistent with native SERPIN structure. Thermal denaturation assays show a melting temperature (Tm) of 62°C, indicating stability up to 55°C.

Comparative Analysis of Preparation Methods

Table 3: Plasma vs. Recombinant AAT Production

MetricPlasma-DerivedRecombinant
Purity>95%85–90%
Yield per Liter0.5–1.0 g1.0–1.5 g
Cost per Gram$5,000$3,000
Viral Safety RiskLow (nanofiltration)None

Plasma methods excel in purity but face supply limitations, while recombinant systems offer scalability at lower costs .

Q & A

Q. What are the standard methodologies for producing recombinant alpha 1-antitrypsin (A1AT) in heterologous expression systems?

Recombinant A1AT production requires optimization of expression systems to ensure proper folding and post-translational modifications. In E. coli, the use of phage lambda promoters (e.g., PL) and ribosome-binding sites (e.g., cII gene) enables high-yield production (~15% of total cell protein), but the lack of glycosylation limits functionality . Eukaryotic systems like PER.C6 cells or Chinese hamster ovary (CHO) cells are preferred for N-glycosylation, which is critical for stability and protease inhibition. Methodological steps include codon optimization, signal peptide inclusion for secretion, and glycoengineering to mimic human-like glycosylation patterns .

Q. How is A1AT purity and functionality assessed during protein characterization?

Key assays include:

  • SDS-PAGE/Western blot : To verify molecular weight (~52 kDa) and detect isoforms or degradation .
  • Functional assays : In vitro elastase inhibition assays using chromogenic substrates (e.g., N-methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide) to measure inhibitory capacity .
  • Glycosylation profiling : Lectin-based assays or mass spectrometry to analyze N-glycan composition (e.g., sialylation, fucosylation) and correlate with biological activity .

Q. What transcriptional regulators control liver-specific expression of the SERPINA1 gene?

The SERPINA1 promoter contains binding sites for hepatocyte-enriched transcription factors, including:

  • LF-A1 (HNF1) : Bipartite recognition sequences (TGGACT/CT/C and TGGCCC) with variable spacer regions .
  • HNF4A : Essential for liver development and regulation of apolipoproteins and transthyretin .
    Methodologically, chromatin immunoprecipitation (ChIP) and electrophoretic mobility shift assays (EMSAs) are used to validate binding interactions .

Advanced Research Questions

Q. How does Z-A1AT polymerization alter endoplasmic reticulum (ER) biophysics, and what experimental models quantify these effects?

Z-A1AT (Glu342Lys variant) forms polymers that increase ER microviscosity, measured via:

  • Fluorescence Lifetime Imaging Microscopy (FLIM) : Using ER-targeted molecular rotors (e.g., HaloTag-KDEL) to report local viscosity changes .
  • Fluorescence Correlation Spectroscopy (FCS) : Quantifies reduced diffusion coefficients (Deff) of small proteins (e.g., HaloTag-KDEL) in ER inclusions (Deff = 2.6 μm²/s in Z-A1AT vs. 4.7 μm²/s in wild-type) .
    These biophysical changes impair chaperone accessibility, exacerbating ER stress and hepatic cytotoxicity.

Q. What structural mechanisms underlie A1AT’s conformational flexibility and protease inhibition?

A1AT employs a "mousetrap" mechanism:

  • The reactive center loop (RCL) docks into β-sheet A after elastase binding, forming a covalently linked complex .
  • Methionine 358 oxidation inactivates A1AT by disrupting RCL flexibility. Structural studies (X-ray crystallography, hydrogen-deuterium exchange mass spectrometry) reveal metastable states and hinge regions critical for conformational transitions .

Q. How can conflicting data on A1AT glycosylation’s role in disease be resolved?

Discrepancies arise from cell line-specific glycosylation (e.g., CHO vs. neuronal cells) . To address this:

  • Use site-directed mutagenesis to knock out specific glycosylation sites (e.g., Asn46, Asn83).
  • Compare protease inhibition kinetics and serum half-life in glycosylation-variant models.
  • Employ glycoengineered cell lines (e.g., HEK293 GnTI⁻) to produce homogeneous glycoforms .

Q. What in vivo models best recapitulate A1AT deficiency-related pathologies?

  • Serpina1e knockout mice : Exhibit liver fibrosis and emphysema due to unregulated neutrophil elastase activity .
  • Transgenic Z-A1AT mice : Model polymer-driven liver injury via ER retention, validated by histology (periodic acid-Schiff staining) and serum A1AT quantification .
  • Induced pluripotent stem cell (iPSC)-derived hepatocytes : For studying cell-autonomous responses to A1AT mutations .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret proteomics data showing elevated A1AT in tuberculosis (TB) patients?

While A1AT is an acute-phase protein upregulated in inflammation, TB studies report conflicting specificity. Methodological steps include:

  • Multiplexed assays : Differentiate A1AT from co-elevated acute-phase markers (e.g., C-reactive protein) .
  • Isoform-specific quantification : Use targeted mass spectrometry (e.g., parallel reaction monitoring) to distinguish native A1AT from oxidized/inactive forms .
  • Functional correlation : Link A1AT levels to neutrophil elastase activity in patient bronchoalveolar lavage fluid .

Q. What strategies address discrepancies in A1AT’s role in iron metabolism across cell types?

A1AT inhibits transferrin-receptor binding in fibroblasts but enhances iron uptake in erythroleukemic cells . To resolve this:

  • Perform cell-type-specific knockdowns (siRNA/CRISPR) and measure iron regulatory proteins (e.g., ferritin, hepcidin).
  • Use surface plasmon resonance to quantify A1AT’s binding affinity for transferrin receptor isoforms .

Q. How can ER-targeted therapies for Z-A1AT deficiency be optimized preclinically?

  • Chemical chaperones (e.g., 4-phenylbutyrate) : Tested in CHO-Z cells to reduce polymer burden via ERAD potentiation .
  • Autophagy inducers (e.g., rapamycin) : Assessed using LC3-II/GFP-LC3 reporters to enhance polymer clearance .
  • Gene editing (e.g., CRISPR-Cas9) : Correct Glu342Lys mutations in iPSC-hepatocytes and monitor secretion efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.